7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(3,5-dimethylpiperidin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
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Description
7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(3,5-dimethylpiperidin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C23H28N6O2S2 and its molecular weight is 484.64. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the LasR system of Pseudomonas aeruginosa, a Gram-negative bacterium . The LasR system is involved in quorum sensing, a process that allows bacteria to communicate and coordinate behavior.
Mode of Action
The compound interacts with its target by inhibiting the quorum sensing pathways of Pseudomonas aeruginosa . This inhibition disrupts the bacteria’s ability to respond to external factors such as nutrient availability and defense mechanisms, and coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .
Biochemical Pathways
The compound affects the LasB system , a key component of the quorum sensing pathways in Pseudomonas aeruginosa . By inhibiting this system, the compound disrupts the bacteria’s ability to form biofilms and produce virulence factors, thereby reducing its pathogenicity .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not available, it’s worth noting that the compound showed promising quorum-sensing inhibitors with IC50 of 45.5 μg mL −1 . This suggests that the compound may have good bioavailability and efficacy at relatively low concentrations.
Result of Action
The primary result of the compound’s action is the inhibition of Pseudomonas aeruginosa’s quorum sensing pathways, leading to a reduction in the bacteria’s ability to form biofilms and produce virulence factors . This could potentially make the bacteria less pathogenic and easier to eliminate.
Biological Activity
The compound 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(3,5-dimethylpiperidin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione represents a novel structure within the purine derivatives family. Its unique combination of a purine core with a benzothiazole moiety and a piperidine group suggests potential biological activities worth exploring. This article reviews its biological activity based on diverse research findings.
Antimicrobial Activity
Recent studies indicate that derivatives of benzothiazole, including those with purine structures, exhibit significant antimicrobial properties. For example, compounds similar to the one have shown efficacy against various Gram-positive bacteria, suggesting potential use in treating infections caused by resistant strains .
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | Staphylococcus aureus | 32 µg/mL |
Compound B | Escherichia coli | 64 µg/mL |
Compound C | Streptococcus pneumoniae | 16 µg/mL |
Cytotoxicity Studies
In vitro cytotoxicity assays have demonstrated that compounds with similar structures can inhibit cancer cell proliferation. For instance, a related benzothiazole derivative exhibited IC50 values lower than those of standard chemotherapeutics like doxorubicin against Jurkat and A-431 cell lines . This highlights the potential of the compound as an anticancer agent.
The biological activity of the compound may stem from its ability to interact with specific cellular targets. Molecular docking studies suggest that the benzothiazole moiety enhances binding affinity to DNA and various protein targets involved in cell signaling pathways. The hydrophobic interactions facilitated by the piperidine group also contribute to its bioactivity .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications on the benzothiazole and purine rings can significantly influence their pharmacological properties. For instance, substituents at specific positions on the benzothiazole ring have been shown to enhance antibacterial activity while maintaining low cytotoxicity .
Table 2: Structure-Activity Relationship Insights
Modification | Biological Effect |
---|---|
Methyl group at position 3 on piperidine | Increased solubility and bioavailability |
Halogen substitution on benzothiazole | Enhanced antimicrobial activity |
Case Studies
Several case studies have documented the biological effects of compounds structurally similar to our target compound. One study highlighted a derivative that effectively reduced tumor growth in xenograft models when administered intraperitoneally, showcasing its potential for therapeutic applications in oncology .
Properties
IUPAC Name |
7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-(3,5-dimethylpiperidin-1-yl)-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O2S2/c1-14-11-15(2)13-28(12-14)21-25-19-18(20(30)27(4)23(31)26(19)3)29(21)9-10-32-22-24-16-7-5-6-8-17(16)33-22/h5-8,14-15H,9-13H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYFUUMYODUUSGT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=NC3=C(N2CCSC4=NC5=CC=CC=C5S4)C(=O)N(C(=O)N3C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.